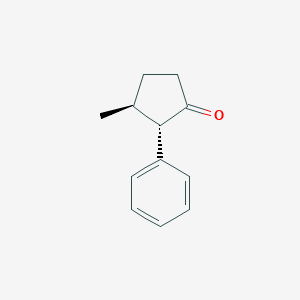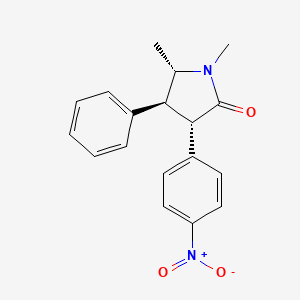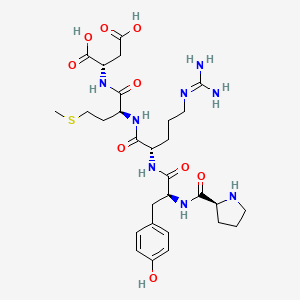![molecular formula C28H25NO2S B14221405 Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- CAS No. 527705-18-6](/img/structure/B14221405.png)
Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a methyl, triphenylmethyl thio, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the methyl and triphenylmethyl thio groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-amino-
- Benzoic acid, 2-methyl-
- Benzoic acid, 3-[[2-[(9-methyl-2-phenyl-5H-1benzopyrano[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-
Uniqueness
Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
527705-18-6 |
|---|---|
Fórmula molecular |
C28H25NO2S |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
2-[[methyl(tritylsulfanyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C28H25NO2S/c1-29(21-22-13-11-12-20-26(22)27(30)31)32-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25/h2-20H,21H2,1H3,(H,30,31) |
Clave InChI |
SPACTRJZVBGCCB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![1-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-1H-pyrrole-2,5-dione](/img/structure/B14221362.png)


![N''-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}guanidine](/img/structure/B14221380.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)

![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)

